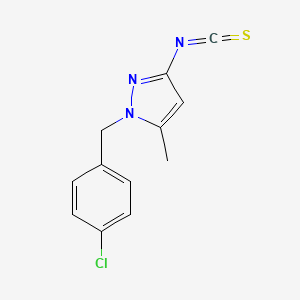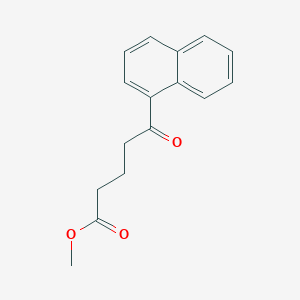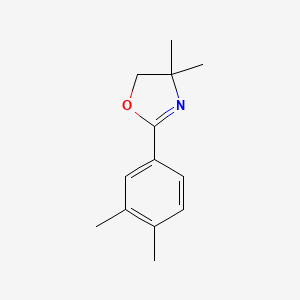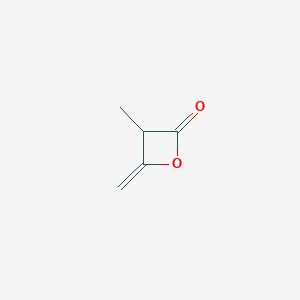
N-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a carboxamide group at position 3, a 3,4-dimethylphenyl group at the nitrogen atom, and a 2-thienyl group at position 5
準備方法
The synthesis of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
化学反応の分析
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thienyl groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield sulfoxides, while reduction of the carboxamide group may produce primary or secondary amines.
科学的研究の応用
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities. Preclinical studies may explore its efficacy and safety in various disease models.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, dyes, or polymers. Its chemical stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, it may interact with a receptor, altering its signaling and affecting cellular responses.
The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may target enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxamide, N-phenyl-5-(2-thienyl)-: This compound lacks the methyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-phenyl-: This compound has a phenyl group instead of a thienyl group at position 5, which may influence its electronic properties and interactions with molecular targets.
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-furyl)-: This compound has a furan ring instead of a thienyl ring, which may alter its chemical stability and reactivity.
The uniqueness of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
1299293-48-3 |
|---|---|
分子式 |
C16H15N3OS |
分子量 |
297.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15N3OS/c1-10-5-6-12(8-11(10)2)17-16(20)14-9-13(18-19-14)15-4-3-7-21-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |
InChIキー |
HNIFSNWYGWXTRD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNC(=C2)C3=CC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)


![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)




![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)


![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
